molecular formula C21H17ClN2O4 B5027653 4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide

4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide

Cat. No.: B5027653
M. Wt: 396.8 g/mol
InChI Key: BPTZWFDCJYUXDB-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a benzamide moiety substituted with a dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-13-9-14(2)11-16(10-13)23-21(25)15-3-6-18(7-4-15)28-20-8-5-17(24(26)27)12-19(20)22/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTZWFDCJYUXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitrophenol.

    Etherification: The 2-chloro-4-nitrophenol is then reacted with 4-bromobenzoyl chloride in the presence of a base such as potassium carbonate to form 4-(2-chloro-4-nitrophenoxy)benzoyl chloride.

    Amidation: Finally, the 4-(2-chloro-4-nitrophenoxy)benzoyl chloride is reacted with 3,5-dimethylaniline in the presence of a base such as triethylamine to yield the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products Formed

    Reduction: 4-(2-Amino-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(2-Chloro-4-nitrophenoxy)benzoic acid and 3,5-dimethylaniline.

Scientific Research Applications

4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-nitrophenoxy)benzoic acid
  • 4-(2-Amino-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide
  • 4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)acetamide

Uniqueness

4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity and potential for diverse applications in research and industry.

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